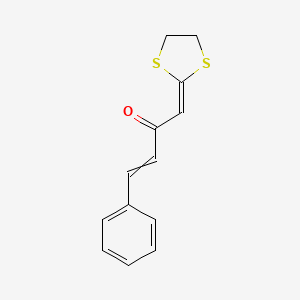
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one is an organic compound that features a unique structure with a 1,3-dithiolane ring and a phenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of sodium ethene-1,1-dithiolate with haloalkanes in a water-based system. This method is environmentally friendly and does not require toxic solvents or catalysts . Another method involves the reaction of an appropriate 4-alkylaniline with a methyl(1,3-dithiolan-2-ylidene)sulfonium salt or with carbon disulfide and ethylene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit fungal cell membrane synthesis by blocking the enzyme lanosterol demethylase, similar to other azole antifungal agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamides
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one is unique due to its specific combination of a 1,3-dithiolane ring and a phenyl group attached to a butenone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
116688-64-3 |
|---|---|
Molecular Formula |
C13H12OS2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-(1,3-dithiolan-2-ylidene)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C13H12OS2/c14-12(10-13-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
LXRJSVYYIHKOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CC(=O)C=CC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















